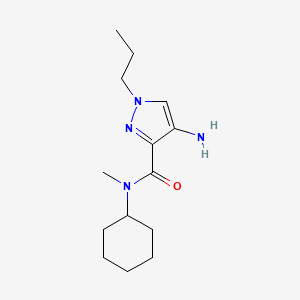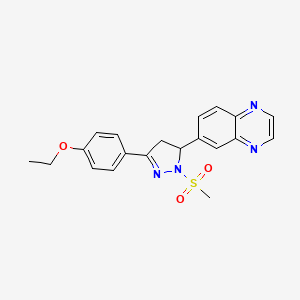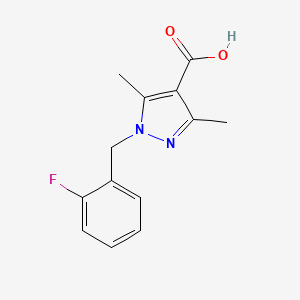
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is a chemical compound that falls under the category of pyrrolidine derivatives . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride, is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are involved in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthetic Chemistry Applications
One study describes the integration of spiro-piperidine units into synthetic bacteriochlorins, replacing the previous geminal dimethyl group to suppress dehydrogenation, enabling nitrogen derivatization, and leaving β-pyrrolic positions available for auxochrome introduction. This allows for the tuning of spectral properties of near-infrared absorbers, essential for applications in photodynamic therapy and molecular imaging (Reddy et al., 2013). Another research effort focused on the indirect electrochemical oxidation of piperidin-4-ones, leading to α-hydroxyketals, showcasing a method for functionalizing piperidine derivatives for further synthetic applications (Elinson et al., 2006).
Biomedical Research
In the realm of pharmacology, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and showed promising antiarrhythmic and antihypertensive effects, attributed to their alpha-adrenolytic properties. This indicates potential applications in developing new therapeutics for cardiovascular diseases (Malawska et al., 2002).
Materials Science
A study on the quantum chemical and molecular dynamic simulation of piperidine derivatives as corrosion inhibitors for iron highlights the interdisciplinary application of these compounds. By predicting the inhibition efficiencies, this research provides insights into designing better protective agents against metal corrosion, crucial for extending the lifespan of industrial materials (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
4-methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-14-9-6-10(13)12(7-9)8-2-4-11-5-3-8;/h8-9,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECQUBNGQOAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)N(C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)
![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)